molecular formula C8H12O2 B14661252 2-Butenoic acid, 3-methyl-, 2-propenyl ester CAS No. 51552-26-2

2-Butenoic acid, 3-methyl-, 2-propenyl ester

Cat. No.: B14661252
CAS No.: 51552-26-2
M. Wt: 140.18 g/mol
InChI Key: GVTWTJSNCVPLSZ-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-methyl-, 2-propenyl ester is an organic compound with the molecular formula C9H14O2. It is an ester derived from 2-butenoic acid and 2-propenyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-methyl-, 2-propenyl ester typically involves the esterification of 2-butenoic acid with 2-propenyl alcohol. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-methyl-, 2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-butenoic acid.

    Reduction: The major product is 2-propenyl alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

2-Butenoic acid, 3-methyl-, 2-propenyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-methyl-, 2-propenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester
  • 3-Butenoic acid, 3-methyl-, 2-methyl-2-propenyl ester
  • 2-Butenoic acid, 2-propenyl ester

Uniqueness

2-Butenoic acid, 3-methyl-, 2-propenyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from similar compounds due to variations in molecular structure and functional groups.

Properties

CAS No.

51552-26-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

prop-2-enyl 3-methylbut-2-enoate

InChI

InChI=1S/C8H12O2/c1-4-5-10-8(9)6-7(2)3/h4,6H,1,5H2,2-3H3

InChI Key

GVTWTJSNCVPLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC=C)C

Origin of Product

United States

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